REACTION_CXSMILES
|
Br[C:2]1[C:10](Cl)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1C2[C:19]3([O:25]C(=O)C=2C=CC=1)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3.CO.Cl>[Pd]>[CH2:4]([N:22]1[CH2:23][CH2:24][C:19](=[O:25])[CH2:20][CH2:21]1)[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:2]=1 |f:2.3|
|
Name
|
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1C1(CCNCC1)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:10](Cl)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1C2[C:19]3([O:25]C(=O)C=2C=CC=1)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3.CO.Cl>[Pd]>[CH2:4]([N:22]1[CH2:23][CH2:24][C:19](=[O:25])[CH2:20][CH2:21]1)[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:2]=1 |f:2.3|
|
Name
|
7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1C1(CCNCC1)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |